
1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds, widely recognized for their presence in various natural products and pharmaceuticals. This particular compound features a methoxyethyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 4-position. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
The synthesis of 1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1H-indole with 2-methoxyethyl chloride in the presence of a base to introduce the methoxyethyl group. This is followed by formylation at the 4-position using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These optimizations include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.
Análisis De Reacciones Químicas
1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the corresponding carboxylic acid, while reduction produces the primary alcohol.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound can be used to synthesize biologically active molecules for research purposes.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. For instance, indole derivatives can interact with enzymes, receptors, and ion channels, modulating their activity. The specific mechanism depends on the structure of the derivative and its target. For example, some indole derivatives inhibit enzymes involved in cancer cell proliferation, while others modulate neurotransmitter receptors in the brain .
Comparación Con Compuestos Similares
1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde can be compared with other indole derivatives, such as:
1H-indole-3-carbaldehyde: Lacks the methoxyethyl group, making it less versatile in certain synthetic applications.
1-(2-Hydroxyethyl)-1H-indole-4-carbaldehyde: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group, which affects its reactivity and solubility.
1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde: The aldehyde group is at the 3-position, leading to different reactivity and applications .
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
1-(2-methoxyethyl)indole-4-carbaldehyde |
InChI |
InChI=1S/C12H13NO2/c1-15-8-7-13-6-5-11-10(9-14)3-2-4-12(11)13/h2-6,9H,7-8H2,1H3 |
Clave InChI |
QUTPBXQHRWRLMH-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C=CC2=C(C=CC=C21)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



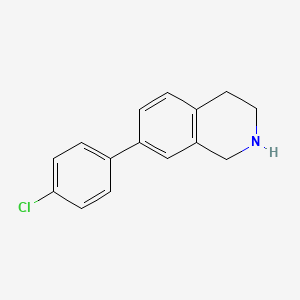
![1-[(2,3-Dichlorophenyl)carbamothioylamino]ethylphosphonic acid](/img/structure/B13867603.png)

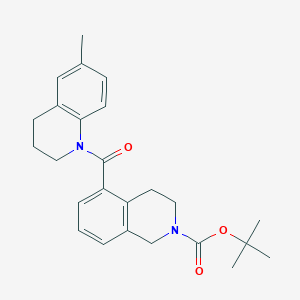
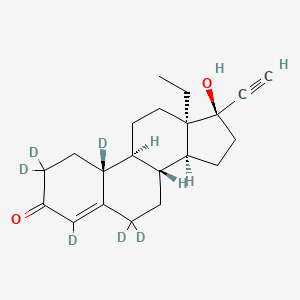
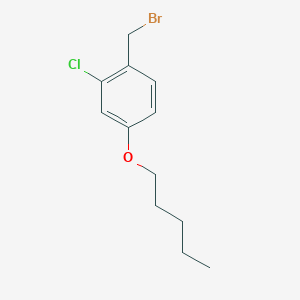
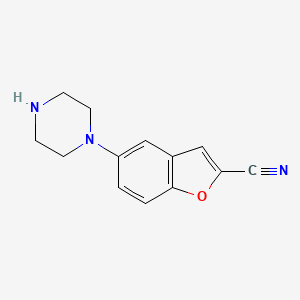

![2-[4-Benzyl-1-(3-chloro-2-nitrophenyl)piperazin-2-yl]acetic acid](/img/structure/B13867674.png)




